2-(Tetrazol-1-yl)pyridine
Description
Properties
CAS No. |
171018-19-2 |
|---|---|
Molecular Formula |
C6H5N5 |
Molecular Weight |
147.14 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C6H5N5/c1-2-4-7-6(3-1)11-5-8-9-10-11/h1-5H |
InChI Key |
WVWDTPAJDFMZOB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=NN=N2 |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NN=N2 |
Synonyms |
Pyridine, 2-(1H-tetrazol-1-yl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2 Tetrazol 1 Yl Pyridine
Direct Synthesis Protocols for 2-(Tetrazol-1-yl)pyridine
The direct formation of the this compound core often involves the construction of the tetrazole ring from a pyridine-containing starting material. Key among these methods are heterocyclization reactions.
Heterocyclization Reactions Utilizing Aminopyridine Precursors
A prevalent method for synthesizing 1-substituted tetrazoles involves the heterocyclization of primary amines. researchgate.net This approach can be adapted for the synthesis of this compound by using 2-aminopyridine (B139424) as the precursor. The reaction typically proceeds by treating the primary amine with an orthoformate, such as triethyl orthoformate, and sodium azide (B81097). researchgate.netresearchgate.net This one-pot synthesis is a convenient route to 1-substituted tetrazoles and has been shown to be of a general character. researchgate.net
Another strategy involves the cycloaddition of nitriles with an azide source. While this is a common method for producing 5-substituted-1H-tetrazoles, modifications can be employed to control the substitution pattern. researchgate.net
Table 1: Reagents for Heterocyclization Synthesis of 1-Substituted Tetrazoles
| Precursor | Reagents | Product Type |
| Primary Amine | Triethyl Orthoformate, Sodium Azide | 1-Substituted Tetrazole |
| Nitrile | Sodium Azide, Catalyst (e.g., Zinc salts) | 5-Substituted-1H-tetrazole |
Optimized Reaction Conditions and Yield Enhancements
The efficiency of the heterocyclization reaction is influenced by several factors, including the order of reagent addition and the reaction temperature. For the reaction involving primary amines, orthoformates, and sodium azide, the optimal procedure often involves the addition of an acid, such as acetic acid, to a suspension of the amine and azide in the orthoformate. researchgate.net This sequence helps to prevent the loss of the azidating agent. researchgate.net
Temperature control is also crucial for maximizing yield. While the reaction can proceed at room temperature, heating is often employed to increase the reaction rate and ensure completion. researchgate.net For instance, temperatures between 70°C and 100°C have been reported to provide high yields of the desired 1-substituted tetrazole. researchgate.net The use of catalysts, such as ytterbium triflate (Yb(OTf)₃), has also been shown to effectively promote the reaction between amines, triethyl orthoformate, and sodium azide, leading to good yields of the products. organic-chemistry.org
Synthesis of Substituted and Functionalized this compound Derivatives
The functionalization of the this compound scaffold is crucial for tuning its chemical and biological properties. This can be achieved through various strategies, including N-alkylation/arylation, multicomponent reactions, and Schiff base formation.
Regioselective N-Alkylation and N-Arylation Approaches
The tetrazole ring presents multiple nitrogen atoms that can potentially be alkylated or arylated. Achieving regioselectivity is therefore a key challenge.
N-Alkylation: Methods for the regioselective alkylation of tetrazoles have been developed. For instance, Bu₄NI can catalyze the regioselective N²-alkylation of tetrazoles using various alkyl sources, such as tert-butyl hydroperoxide for methylation and alkyl diacyl peroxides for primary alkyl groups. organic-chemistry.org This approach avoids the need for pre-functionalization of the tetrazole. organic-chemistry.org Another method involves the reaction of a protected form of the target molecule with an alkyl halide in the presence of a base like cesium carbonate to achieve regioselective alkylation. nih.gov
N-Arylation: Regioselective N-arylation of tetrazoles can be achieved using hypervalent iodine salts as the arylating agents. beilstein-journals.org This metal-free approach allows for the selective arylation of the tetrazole ring. beilstein-journals.org Copper-catalyzed aerobic oxidative coupling of 5-substituted-1H-tetrazoles with arylboronic acids has also been demonstrated as a viable method for N²-arylation. mdpi.com
Table 2: Selected N-Alkylation and N-Arylation Methods for Tetrazoles
| Reaction Type | Reagents | Key Features |
| N²-Alkylation | Bu₄NI, Alkylating Agent (e.g., t-BuOOH) | Metal-free, no pre-functionalization required organic-chemistry.org |
| N-Alkylation | Alkyl Halide, Cesium Carbonate | Requires protected substrate nih.gov |
| N-Arylation | Diaryliodonium Salts | Metal-free beilstein-journals.org |
| N²-Arylation | Arylboronic Acid, Copper Catalyst | Aerobic oxidative coupling mdpi.com |
Multicomponent Reaction (MCR) Pathways to Pyridyl-Tetrazole Scaffolds
Multicomponent reactions (MCRs) offer an efficient and convergent approach to complex molecular scaffolds, including pyridyl-tetrazoles. The Ugi-azide four-component reaction (UT-4CR) is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles. researchgate.netbeilstein-journals.orgacs.org This reaction involves an aldehyde, an amine, an isocyanide, and an azide source. acs.org
In the context of pyridyl-tetrazoles, 2-aminopyridine can be used as the amine component in the UT-4CR. acs.org Interestingly, 2-aminopyridine selectively participates in the UT-4CR over the competing Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-3CR). acs.org This selectivity is attributed to the faster kinetics of the UT-4CR. acs.org
A notable application of MCRs is the synthesis of tetrazole-linked imidazo[1,5-a]pyridines. This involves an azido-Ugi-deprotection sequence followed by a cyclization step. acs.orgresearchgate.net This strategy allows for the rapid construction of these complex bis-heterocyclic systems from simple and readily available starting materials. acs.orgresearchgate.net
Derivatization via Schiff Base Formation
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile intermediates for the synthesis of a wide range of heterocyclic compounds. The this compound scaffold can be derivatized through the formation of Schiff bases, particularly when it contains a suitable functional group.
For example, a synthetic route to novel Schiff's bases of 2-(1H-tetrazol-5-yl) pyridine (B92270) has been developed. crgjournals.com This process involves the initial reaction of 2-(1H-tetrazol-5-yl) pyridine with ethyl chloroacetate (B1199739) to introduce an ester group. crgjournals.com This ester is then converted to a hydrazide by treatment with hydrazine (B178648) hydrate (B1144303). crgjournals.com The resulting acetohydrazide derivative can then be reacted with various aromatic aldehydes to form the corresponding Schiff bases. crgjournals.com This derivatization strategy provides a pathway to a library of new compounds with potential biological activities. crgjournals.commdpi.com
Synthesis of Hybrid Heterocyclic Systems Incorporating Pyridyl-Tetrazole Motifs (e.g., Pyrazole-Tetrazole Hybrids)
The strategic fusion of the this compound scaffold with other heterocyclic rings, such as pyrazole (B372694), has emerged as a promising avenue for the development of novel molecular architectures with unique properties. researchgate.netdntb.gov.ua These hybrid systems are of significant interest due to the combined influence of the individual heterocycles, potentially leading to enhanced biological activity or novel material characteristics. researchgate.netnih.gov
A notable approach to the synthesis of these hybrid molecules involves the alkylation of a pyrazole derivative onto the tetrazole ring of a pyridyl-tetrazole precursor. For instance, a series of novel pyrazole-tetrazole hybrid compounds has been synthesized and characterized. nih.gov The synthesis of these compounds, such as 2-(1-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-tetrazol-5-yl)pyridine, demonstrates a common strategy where the pyrazole moiety is introduced at the N1 position of the tetrazole ring. nih.govresearchgate.net
The general synthetic methodology often involves the reaction of a suitable pyridyl-tetrazole derivative with a haloalkyl-pyrazole in the presence of a base. The choice of solvent and reaction conditions can influence the regioselectivity of the alkylation on the tetrazole ring. researchgate.net Characterization of the resulting hybrid compounds is typically achieved through spectroscopic methods such as NMR and FTIR, as well as mass spectrometry and elemental analysis. nih.govresearchgate.net
A study detailed the synthesis of eight new pyrazole-tetrazole compounds, highlighting the successful linkage of the two heterocyclic systems. nih.gov Among the synthesized molecules, 2-(1-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-tetrazol-5-yl)pyridine and 2-(1-((1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl)-1H-tetrazol-5-yl)pyridine were identified as particularly potent in certain biological assays. nih.gov The synthesis of such hybrids allows for the exploration of structure-activity relationships, where the nature and position of substituents on both the pyrazole and pyridine rings can be systematically varied. nih.gov
Table 1: Examples of Synthesized Pyrazole-Tetrazole Hybrids
| Compound Name | Molecular Formula | Reference |
| 2-(1-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-tetrazol-5-yl)pyridine | C11H11N7 | nih.gov |
| 2-(1-((1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl)-1H-tetrazol-5-yl)pyridine | C13H15N7 | nih.gov |
| ethyl 1-((2-(3-bromopropyl)-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate | C12H17BrN6O2 | nih.gov |
Exploration of Pendant Arm Modifications and Their Synthetic Routes
The modification of the this compound core through the introduction of various pendant arms is a key strategy to functionalize the molecule and modulate its physicochemical and biological properties. ijacskros.com These modifications can influence the coordination chemistry of the molecule, its solubility, and its interaction with biological targets. ijacskros.com
A common synthetic route for introducing pendant arms involves the alkylation of the tetrazole nitrogen with a functionalized alkyl halide. For example, new pyridyl tetrazole ligands bearing acetamide (B32628) and acetohydrazide pendant arms have been prepared. ijacskros.com The synthesis of 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide (L1) and 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetohydrazide (L3) showcases this approach. ijacskros.com
The synthesis typically starts with 2-(1H-tetrazol-5-yl)pyridine, which is then reacted with an appropriate electrophile, such as ethyl chloroacetate, to yield an ester precursor like ethyl 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetate. ijacskros.com This ester can then be converted to the corresponding amide or hydrazide through standard amidation or hydrazinolysis procedures. ijacskros.com For instance, reaction with ammonia (B1221849) affords the acetamide derivative, while reaction with hydrazine hydrate yields the acetohydrazide. ijacskros.com
The separation of N1 and N2 isomers of the tetrazole ring can be a challenge in these syntheses, often requiring chromatographic techniques for purification. ijacskros.com The structural elucidation of the final products is confirmed using spectroscopic methods, including 1H NMR, to ascertain the position of the pendant arm on the tetrazole ring. ijacskros.com The introduction of these functional groups opens up possibilities for further derivatization or for their use as ligands in the formation of metal complexes. ijacskros.com
Table 2: Examples of this compound Derivatives with Pendant Arm Modifications
Coordination Chemistry and Complexation Behavior of 2 Tetrazol 1 Yl Pyridine
Ligand Properties and Diverse Coordination Modes of 2-(Tetrazol-1-yl)pyridine
The coordination chemistry of this compound is largely dictated by the presence of several potential nitrogen donor sites and its ability to adopt various coordination modes.
The this compound ligand possesses a pyridine (B92270) nitrogen atom and four nitrogen atoms within the tetrazole ring, all of which are potential sites for coordination with metal ions. The specific nitrogen atom that binds to a metal center is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. bohrium.com The pyridine nitrogen is a common coordination site, while within the tetrazole ring, the N2 and N4 atoms are frequently involved in metal binding. researchgate.netresearchgate.net Quantum-chemical calculations have been employed to understand the electron density distribution and predict the most likely coordination sites. researchgate.net
A more common and stable mode of coordination for this compound is as a bidentate N,N-chelating ligand. researchgate.net In this arrangement, the ligand forms a five-membered chelate ring by coordinating to a metal ion through both the pyridine nitrogen atom and one of the nitrogen atoms from the tetrazole ring, typically the N2 atom. researchgate.netresearchgate.net This chelating effect enhances the thermodynamic stability of the resulting metal complex. A prime example is the complex [Pd(2-pytz)Cl2], where single-crystal X-ray analysis confirmed the N,N-chelating coordination of the 2-pytz ligand via the pyridine nitrogen and the tetrazole N2 atom. researchgate.netscilit.com Similarly, in the complex [Ru(2-pytz)(DMSO)2Cl2], ¹H NMR spectroscopy data indicated a bidentate chelating coordination. researchgate.netscilit.com
Beyond forming simple mononuclear complexes, this compound can also function as a bridging ligand, connecting two or more metal centers to form polymeric or supramolecular assemblies. bohrium.comresearchgate.net This bridging can occur in various ways. For instance, the ligand can bridge metal ions using two different nitrogen atoms, one from the pyridine ring and one from the tetrazole ring, or by utilizing two separate nitrogen atoms within the tetrazole ring. This capability is crucial in the design and synthesis of coordination polymers with specific structural motifs and properties. For example, in some copper(II) complexes, the tetrazole ring of the 2-pytz ligand has been observed to bridge neighboring copper atoms, leading to the formation of one-dimensional (1D) coordination polymers. researchgate.net
Synthesis and Structural Characterization of Metal Complexes
The versatile coordination behavior of this compound has led to the synthesis and characterization of a wide array of metal complexes.
Complexes of this compound with various transition metals have been successfully synthesized. researchgate.net The direct reaction of 2-pytz with metal chlorides, such as K2PtCl4 or PdCl2, under ambient conditions yields complexes of the type [M(2-pytz)Cl2] where M is Pt(II) or Pd(II). bohrium.comresearchgate.net In these complexes, the 2-pytz ligand typically acts as an N,N-chelating ligand. researchgate.net
Ruthenium complexes have also been prepared, although the reaction pathways can be more complex. For instance, the reaction of 2-pytz with cis-[Ru(DMSO)4Cl2] can lead to either monodentate or bidentate coordination depending on the reaction conditions. researchgate.netbsu.by Interestingly, under certain reflux conditions in N,N-dimethylformamide, the tetrazole ring can decompose. researchgate.netresearchgate.net
Coordination compounds of Co(II), Ni(II), and Cu(II) with this compound have also been synthesized and characterized. researchgate.net For example, polymeric complexes of copper(II) have been reported where the 2-pytz ligand acts as a bridge between metal centers. researchgate.net The structural characterization of these complexes is typically achieved through techniques such as single-crystal X-ray diffraction, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netscilit.com
Table 1: Coordination Modes of this compound in Selected Metal Complexes
| Metal Ion | Complex Formula | Coordination Mode | Coordination Sites | Reference |
|---|---|---|---|---|
| Pd(II) | [Pd(2-pytz)Cl2] | Bidentate Chelate | Pyridine-N, Tetrazole-N2 | researchgate.netscilit.com |
| Ru(II) | [Ru(2-pytz)(DMSO)3Cl2]·MeOH | Monodentate | Tetrazole-N4 | researchgate.netscilit.com |
| Ru(II) | [Ru(2-pytz)(DMSO)2Cl2] | Bidentate Chelate | Pyridine-N, Tetrazole-N2 | researchgate.netscilit.com |
| Cu(II) | [Cu(DTP)Cl2(H2O)]n | Bridging | Tetrazole-N4 | researchgate.net |
| Co(II) | [Co(1-Pytz)2(H2O)Cl2] | Not specified | Not specified | researchgate.net |
| Ni(II) | [Ni(1-Pytz)2(H2O)Cl2] | Not specified | Not specified | researchgate.net |
| Pt(II) | [Pt(2-pytz)Cl2] | Bidentate Chelate | Pyridine-N, Tetrazole-N2 | bohrium.comresearchgate.net |
Crystal Engineering of Metal Complexes: Factors Influencing Coordination Geometry
The crystal engineering of metal complexes involving this compound is a nuanced field where the final coordination geometry is dictated by a delicate interplay of several factors. These include the coordination preferences of the metal ion, the versatile binding modes of the ligand, and the influence of counter-ions and solvent molecules.
The this compound ligand possesses multiple nitrogen donor atoms, one on the pyridine ring and four on the tetrazole ring, allowing for a variety of coordination behaviors. It can act as a monodentate ligand, coordinating through a single nitrogen atom, or as a bidentate chelating ligand, forming a stable ring structure with the metal center. The specific coordination mode adopted is highly dependent on the metal ion. For instance, in a palladium(II) complex, [Pd(2-pytz)Cl₂], the ligand exhibits N,N-chelating coordination via the pyridine nitrogen and the N2 atom of the tetrazole ring. scilit.comresearchgate.net In contrast, a ruthenium(II) complex, [Ru(2-pytz)(DMSO)₃Cl₂]·MeOH, shows the ligand coordinating as a monodentate donor through the N4 atom of the tetrazole ring. scilit.comresearchgate.net
The geometry around the metal center is also a critical determinant. In a cobalt(II) complex, CoL₂Cl₂(H₂O), where L is this compound, the cobalt atom adopts a distorted octahedral coordination. bsu.by This geometry is achieved through coordination with the oxygen atom of a water molecule, two chloride ions, and three nitrogen atoms from two distinct ligands. bsu.by One ligand binds in a monodentate fashion through the tetrazole N4 atom, while the other acts as a bidentate ligand. bsu.by
Furthermore, the nature of the counter-anion can significantly influence the crystal packing and, consequently, the coordination environment. In Fe(II) coordination polymers based on bis(tetrazole) ligands, the ordering and disordering of anions like perchlorate (B79767) can trigger steep and hysteretic spin transitions, highlighting their role in the supramolecular organization. chimia.ch The presence of solvent molecules can also impact the final structure, as seen in the formation of [CuLCl₂(H₂O)]n, where a water molecule is directly coordinated to the copper atom. bsu.by
The steric and electronic properties of substituents on the ligand can also be strategically employed to tune the coordination geometry. For instance, in Fe(II) complexes with 2,6-bis(pyrazolyl)pyridine ligands, which are structurally related to pyridyl-tetrazoles, electron-donating substituents on the pyridyl ring can lead to more distorted coordination geometries. acs.org This distortion is a key factor in influencing the spin-crossover properties of the resulting materials. acs.org
Table 1: Coordination Modes of this compound in Different Metal Complexes
| Complex | Metal Ion | Coordination Mode of this compound | Coordination Geometry of Metal Ion | Reference |
| [Pd(2-pytz)Cl₂] | Pd(II) | N,N-chelating (Pyridine N, Tetrazole N2) | Square Planar | scilit.comresearchgate.net |
| [Ru(2-pytz)(DMSO)₃Cl₂]·MeOH | Ru(II) | Monodentate (Tetrazole N4) | Octahedral | scilit.comresearchgate.net |
| CoL₂Cl₂(H₂O) | Co(II) | One monodentate (Tetrazole N4), one bidentate | Distorted Octahedral | bsu.by |
| [CuLCl₂(H₂O)]n | Cu(II) | Not specified | Elongated Octahedral | bsu.by |
Polynuclear and Dimeric Metal-Pyridyltetrazole Complexes
The ability of pyridyl-tetrazole ligands to bridge multiple metal centers is a cornerstone of their utility in constructing polynuclear and dimeric complexes. academie-sciences.fr This bridging capability arises from the presence of multiple nitrogen donor atoms on both the pyridine and tetrazole rings, which can coordinate to different metal ions simultaneously.
A notable example is the formation of a one-dimensional (1D) coordination polymer, [CuLCl₂(H₂O)]n, where L is this compound. In this structure, chlorine atoms act as bridges between adjacent copper atoms, forming a chain. bsu.by While the pyridyl-tetrazole ligand itself does not bridge in this specific instance, related ligands with two tetrazole groups, such as 2,6-di(1H-tetrazol-1-yl)pyridine (DTP), have been shown to form 1D coordination polymers where the DTP ligand bridges copper(II) ions via the N4 atoms of the tetrazole rings. researchgate.net
The formation of dinuclear complexes is also a common feature of pyridyl-tetrazole chemistry. For example, a ligand featuring two pyridyl-tetrazole units connected by a flexible spacer can form double-stranded dinuclear helicates with six-coordinate metal ions. academie-sciences.fr In another instance, a bis(pyridyl-tetrazole) ligand, 2,5-bis[5-(2-pyridyl)-tetrazol-2-yl]-2,5-dimethylhexane (bpt), reacts with copper(II) chloride to yield a dinuclear complex, [Cu₂(bpt)Cl₄]. In this complex, the bpt ligand acts as a chelating and bridging ligand, with two copper atoms also linked by double chloride bridges. researchgate.net
The magnetic properties of these polynuclear complexes are of significant interest. In the [Cu₂(bpt)Cl₄] complex, temperature-dependent magnetic susceptibility measurements revealed weak antiferromagnetic coupling between the copper(II) ions. researchgate.net Similarly, in polynuclear complexes of Co(II) and Ni(II) with 1-(pyrid-2-yl)-1H-tetrazole, weak exchange interactions between the metal ions were observed. researchgate.net The ability to create polynuclear complexes with specific magnetic properties is a key driver in this area of research, with potential applications in materials science. academie-sciences.fr
Table 2: Examples of Polynuclear and Dimeric Metal-Pyridyltetrazole Complexes
| Complex | Ligand | Nuclearity | Bridging Moiety | Magnetic Properties | Reference |
| [CuLCl₂(H₂O)]n | This compound | Polynuclear (1D Chain) | Chloride ions | Not specified | bsu.by |
| [Cu(DTP)Cl₂(H₂O)]n | 2,6-Di(1H-tetrazol-1-yl)pyridine | Polynuclear (1D Chain) | DTP ligand (via tetrazole N4) | Not specified | researchgate.net |
| [Cu₂(bpt)Cl₄] | 2,5-bis[5-(2-pyridyl)-tetrazol-2-yl]-2,5-dimethylhexane | Dimeric | bpt ligand and chloride ions | Weak antiferromagnetic coupling | researchgate.net |
| [Co(1-Pytz)₂(C₂N₃)₂]n | 1-(Pyrid-2-yl)-1H-tetrazole | Polynuclear | Not specified | Weak exchange interactions | researchgate.net |
| [Ni(1-Pytz)₂(C₂N₃)₂]n | 1-(Pyrid-2-yl)-1H-tetrazole | Polynuclear | Not specified | Weak exchange interactions | researchgate.net |
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The construction of metal-organic frameworks (MOFs) and coordination polymers using pyridyl-tetrazole ligands like this compound has emerged as a highly active area of research. These materials are valued for their diverse structures and potential applications in areas such as gas storage, separation, and catalysis. acs.org
Design Principles for the Construction of MOFs Utilizing Pyridyl-Tetrazole Ligands
The design of MOFs based on pyridyl-tetrazole ligands hinges on several key principles that leverage the unique characteristics of these versatile building blocks.
A primary consideration is the multidentate nature of the pyridyl-tetrazole ligand. The presence of multiple nitrogen donor sites allows for a variety of coordination modes, including chelating and bridging, which are fundamental to the formation of extended network structures. uninsubria.it The choice of metal ion is also crucial, as its coordination preferences will dictate the geometry of the secondary building units (SBUs) and, ultimately, the topology of the resulting framework. acs.org
The use of mixed-ligand systems is another powerful design strategy. By incorporating a pyridyl-tetrazole ligand along with another organic linker, often a carboxylate, it is possible to create MOFs with tailored pore environments and functionalities. researchgate.net For example, combining a pyridyl-tetrazole with a dicarboxylic acid can lead to the formation of pillared-layer structures, where the pyridyl-tetrazole acts as the pillar, connecting layers formed by the dicarboxylate and metal ions. acs.org
Furthermore, the reaction conditions, particularly pH and temperature, play a critical role in directing the self-assembly process. acs.org By carefully controlling the pH, it is possible to activate or deactivate specific coordination modes of the ligand, leading to the selective formation of different MOF structures. acs.org For instance, in the synthesis of zinc-based MOFs with a pyridyl-tetrazole ligand, acidic conditions can favor the formation of a 3D framework, while alkaline conditions can lead to a 2D structure. acs.org
Topological Analysis of 1D, 2D, and 3D Coordination Architectures
The structural diversity of coordination polymers derived from this compound and related ligands is vast, encompassing one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. Topological analysis is a powerful tool used to simplify and classify these complex architectures.
1D Architectures: One-dimensional chains are a common motif in the coordination chemistry of pyridyl-tetrazoles. For example, the complex [CuLCl₂(H₂O)]n (where L = this compound) forms a 1D coordination polymer through bridging chloride ions. bsu.by In another instance, a ligand with two tetrazole groups, 2,6-di(1H-tetrazol-1-yl)pyridine (DTP), forms a 1D polymer with copper(II) where the DTP ligand itself acts as the bridge. researchgate.net
2D Architectures: Two-dimensional networks can be constructed by linking 1D chains or by the self-assembly of metal ions and ligands in a planar fashion. For instance, in a cadmium(II) coordination polymer, binuclear rings formed by the metal and a tetrazole-containing ligand are interconnected to form a 2D layer with a (4·8²) topology. semanticscholar.org The specific topology is determined by the connectivity of the metal ions and ligands, which can be viewed as nodes in the network. semanticscholar.org
3D Architectures: The formation of three-dimensional frameworks represents the pinnacle of complexity in this field. These structures can be achieved through various strategies, such as the interconnection of 2D layers by pillar-like ligands or the use of highly connected metal-organic polyhedra as building blocks. In one example, 2D layers are linked into a 3D supramolecular framework through weak π-π stacking interactions between pyridyl rings from neighboring layers. semanticscholar.org In another case, a 3D pillar-layered framework is formed where binuclear units are connected by Zn-N bonds. semanticscholar.org The resulting topology can be quite complex, such as the PtS-type topology observed in a cadmium(II) framework. semanticscholar.org
Table 3: Topological Features of Coordination Polymers with Pyridyl-Tetrazole Ligands
| Complex/System | Dimensionality | Topological Features | Reference |
| [CuLCl₂(H₂O)]n | 1D | Linear chain via chloride bridges | bsu.by |
| [Cu(DTP)Cl₂(H₂O)]n | 1D | Linear chain via bridging DTP ligand | researchgate.net |
| Cadmium(II) polymer with binuclear rings | 2D | (4·8²) network topology | semanticscholar.org |
| Zinc(II) polymer with binuclear rings | 3D | Pillar-layered framework | semanticscholar.org |
| Cadmium(II) polymer | 3D | PtS-type topology | semanticscholar.org |
Influence of Reaction Conditions on Supramolecular Assembly in Coordination Polymers
The supramolecular assembly of coordination polymers is highly sensitive to the reaction conditions under which they are synthesized. Factors such as temperature, solvent, and the presence of counter-ions or templates can have a profound impact on the final structure and properties of the material. academie-sciences.frscispace.com
Temperature: Temperature can be a critical parameter in determining the final structure of a coordination polymer. In the assembly of coordination polymers from hybrid polyoxometalates (POMs), temperature has been shown to be a determinant factor in the final structure. scispace.com This suggests that for some systems, strict temperature control is necessary for reproducible self-assembly. scispace.com
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of different intermediates, thereby directing the reaction pathway towards a specific product. While not extensively detailed in the provided context for this compound specifically, the general principles of coordination chemistry suggest that solvent polarity and coordinating ability can play a significant role.
pH: As mentioned previously, pH is a powerful tool for controlling the assembly of MOFs with pyridyl-tetrazole ligands. acs.org The protonation state of the ligand can be altered by changing the pH, which in turn affects its coordination behavior. This has been demonstrated in the synthesis of zinc-based MOFs where different pH values lead to structures of different dimensionality. acs.org
By carefully manipulating these reaction conditions, chemists can exert a significant degree of control over the supramolecular assembly process, enabling the targeted synthesis of coordination polymers with desired structures and properties.
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of molecular systems like this compound. These methods allow for a detailed examination of the molecule's three-dimensional structure, conformational possibilities, and the nature of its chemical bonds.
DFT calculations are widely used to determine the most stable, or ground state, geometry of molecules. For systems involving linked aromatic heterocycles, such as this compound, methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p) provide a reliable balance of accuracy and computational cost scirp.orgmostwiedzy.pl.
Geometry optimization of this compound typically reveals a structure that is nearly planar. This planarity is a key feature, arising from the electronic conjugation between the pyridine and tetrazole rings. Studies on the closely related molecule, 2,6-di(1H-tetrazol-1-yl)pyridine, have shown through both quantum-chemical calculations and single-crystal X-ray diffraction that the thermodynamically most stable conformer possesses an almost flat molecular geometry researchgate.net. This suggests a similar low-energy planar conformation for the mono-substituted analogue. The optimized geometric parameters, including key bond lengths and angles, are critical for understanding the molecule's structural framework.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C(py)-N(tz) | 1.435 | C(py)-N(py)-C(py) | 117.5 |
| N(tz)-N(tz) | 1.340 | C(py)-C(py)-N(tz) | 118.0 |
| N(tz)=N(tz) | 1.280 | N(tz)-N(tz)-N(tz) | 108.0 |
| C(py)-C(py) | 1.395 | C(py)-N(tz)-N(tz) | 119.5 |
| C(py)-N(py) | 1.340 | ||
| Dihedral Angle (°) | |||
| C(py)-C(py)-N(tz)-N(tz) | ~0 - 10 |
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the pyridine ring to the tetrazole ring (the C-N bond). Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle between the two rings.
The energy minima correspond to the most stable conformations of the molecule. For this compound, these minima are expected to be the near-planar arrangements where the π-systems of the two rings can effectively overlap. There are typically two such low-energy conformers, differing by an approximately 180° rotation of one ring relative to the other. The transition state for rotation between these minima would be a conformation where the two rings are perpendicular to each other, maximizing steric hindrance and minimizing electronic conjugation. The energy difference between the planar minima and the perpendicular transition state represents the rotational barrier. Based on analyses of similar bi-heterocyclic systems, this barrier is expected to be relatively small, allowing for conformational flexibility at room temperature. The planarity of the ground state is supported by studies on 2,6-di(1H-tetrazol-1-yl)pyridine, which was found to crystallize in its most stable, nearly flat conformation researchgate.net.
The distribution of electron density provides insight into the molecule's reactivity and coordination properties. Analysis of the molecular orbitals and atomic charges reveals the electronic nature of the compound.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding electronic transitions and reactivity. In molecules like this compound, the HOMO and LUMO are typically π-orbitals delocalized over the heterocyclic rings. Often, the HOMO may be more localized on one ring while the LUMO is concentrated on the other, setting the stage for intramolecular charge transfer upon electronic excitation.
Calculations on the related 2,6-di(1H-tetrazol-1-yl)pyridine molecule show a significant finding regarding charge distribution: the pyridine ring nitrogen atom has practically no negative charge researchgate.net. This is attributed to the electron-withdrawing nature of the two attached tetrazole rings. This finding suggests that in this compound, the pyridine nitrogen is a poor coordination site for metal ions, and coordination is more likely to occur through the nitrogen atoms of the tetrazole ring, which carry a greater negative charge researchgate.net.
| Atom | Charge (a.u.) |
|---|---|
| N (Pyridine Ring) | ~ -0.10 to +0.05 |
| N2/N3 (Tetrazole Ring) | ~ -0.30 to -0.40 |
| N4 (Tetrazole Ring) | ~ -0.20 to -0.25 |
| C (Pyridine, attached to N) | ~ +0.25 to +0.35 |
| C (Tetrazole Ring) | ~ +0.40 to +0.50 |
Theoretical Prediction of Spectroscopic Properties
Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, including electronic and vibrational spectra.
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited states of molecules and simulating their UV-visible absorption spectra rsc.orgsemanticscholar.org. The calculations provide information on excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved.
For aromatic heterocyclic systems, the absorption spectra are typically dominated by π→π* transitions. A TD-DFT study on tetrazolo[1,5-a]pyridine, a stable isomer of this compound, calculated several excited states corresponding to π→π* transitions researchgate.net. These results provide a strong theoretical basis for interpreting the experimental spectrum of related pyridyl-tetrazole compounds. The calculations showed a series of absorption bands in the UV region, which is consistent with the electronic structure of such conjugated systems researchgate.net.
| Excited State | Calculated λ (nm) | Oscillator Strength (f) | Transition Character |
|---|---|---|---|
| S1 | 269.3 | > 0 | π→π |
| S2 | 242.7 | > 0 | π→π |
| S3 | 198.0 | > 0 | π→π |
| S4 | 187.2 | > 0 | π→π |
DFT calculations are also highly effective for computing the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, typically show good agreement with experimental data nih.gov.
The vibrational spectrum of this compound can be understood by considering the characteristic modes of the constituent pyridine and tetrazole rings.
Pyridine Ring Modes: The pyridine ring exhibits several characteristic vibrations. The C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The C=C and C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ range. In-plane ring deformation modes, often called "ring breathing" modes, occur around 990-1050 cm⁻¹.
Tetrazole Ring Modes: The tetrazole ring also has characteristic stretching and bending vibrations. The N=N and C=N stretching modes contribute to bands in the 1200-1500 cm⁻¹ region. Ring breathing and deformation modes for the tetrazole ring are typically found at lower frequencies.
Inter-ring Modes: Vibrations involving the C-N bond linking the two rings, such as stretching and torsional modes, are also present at lower frequencies.
By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms, allowing for a complete interpretation of the experimental IR and Raman spectra.
| Frequency Range (cm⁻¹, Scaled) | Vibrational Assignment |
|---|---|
| 3000 - 3100 | Pyridine C-H stretching |
| 1550 - 1600 | Pyridine ring C=C/C=N stretching |
| 1400 - 1500 | Pyridine/Tetrazole ring stretching |
| 1200 - 1350 | Tetrazole N=N/C=N stretching |
| 990 - 1050 | Pyridine ring breathing |
| 700 - 800 | C-H out-of-plane bending |
Spectroscopic Characterization Techniques for 2 Tetrazol 1 Yl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of 2-(tetrazol-1-yl)pyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete molecular structure.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum displays distinct signals corresponding to the protons on both the pyridine (B92270) and tetrazole rings.
The pyridine ring protons typically appear as a complex set of multiplets in the aromatic region of the spectrum. The proton adjacent to the nitrogen atom (H-6) is the most deshielded and thus resonates at the highest chemical shift (downfield), usually as a doublet or doublet of doublets. The other pyridine protons (H-3, H-4, H-5) appear at slightly lower chemical shifts.
A key diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the C5-H proton of the tetrazole ring. researchgate.netresearchgate.net The chemical shift of this proton is highly characteristic and typically appears significantly downfield, often above 9.0 ppm. For instance, in a study of this compound, the tetrazole proton was observed at approximately 9.69 ppm in DMSO-d₆. researchgate.net This distinct singlet provides unambiguous evidence for the presence of the 1-substituted tetrazole ring.
Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Tetrazole C5-H | ~9.69 | Singlet (s) |
| Pyridine H-6 | ~8.70 | Doublet (d) |
| Pyridine H-4 | ~8.17 | Triplet (t) |
| Pyridine H-3 | ~8.00 | Doublet (d) |
| Pyridine H-5 | ~7.70 | Triplet (t) |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data referenced from studies in DMSO-d₆. researchgate.net
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete characterization of the carbon framework.
In the ¹³C NMR spectrum of this compound, the carbons of the pyridine ring resonate in the aromatic region, typically between 115 and 155 ppm. The carbon atom attached to the tetrazole ring (C-2) and the carbon para to it (C-5) often show distinct chemical shifts. researchgate.net
A particularly informative signal is that of the tetrazole ring carbon (C-5). For 1-substituted tetrazoles, this carbon signal typically appears around 140-145 ppm. researchgate.netresearchgate.net This is a key distinction from 2-substituted tetrazole isomers, where the tetrazole carbon is significantly more deshielded and appears further downfield, often around 164 ppm. mdpi.com For this compound, the C-5 of the tetrazole ring has been reported at approximately 144.9 ppm in DMSO-d₆. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| Pyridine C-2 | ~149.3 |
| Pyridine C-6 | ~151.0 |
| Pyridine C-4 | ~139.1 |
| Pyridine C-3 | ~121.2 |
| Pyridine C-5 | ~126.3 |
| Tetrazole C-5 | ~144.9 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data referenced from studies in DMSO-d₆. researchgate.net
While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are often employed for unambiguous structural confirmation, especially for more complex derivatives. wikipedia.orgnih.gov
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming the connectivity within the pyridine ring. The tetrazole C5-H, being isolated, would not show any cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. libretexts.org An HSQC spectrum would provide definitive assignments by linking each proton signal (e.g., H-3, H-4, H-5, H-6, and tetrazole C5-H) to its corresponding carbon signal (C-3, C-4, C-5, C-6, and tetrazole C-5).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing connectivity between different ring systems. For this compound, a crucial correlation would be observed between the pyridine H-3 proton and the tetrazole C-5 carbon, and potentially between the tetrazole C5-H proton and the pyridine C-2 carbon. These long-range correlations provide definitive proof of the attachment point and orientation of the two heterocyclic rings.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups and bond strengths.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups and structural features of this compound. The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. researchgate.net
Key features in the IR spectrum include:
Aromatic C-H Stretching : Weak to medium bands observed above 3000 cm⁻¹, typically in the 3150-3000 cm⁻¹ region, are characteristic of the C-H bonds on both the pyridine and tetrazole rings. mdpi.compw.edu.pl
C=C and C=N Ring Stretching : A series of sharp, medium to strong bands in the 1600-1400 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the aromatic framework of the pyridine ring. researchgate.netpw.edu.pl
Tetrazole Ring Vibrations : The tetrazole ring itself gives rise to a number of characteristic vibrations. These include N=N stretching and various ring stretching and deformation modes, which typically appear in the 1300-900 cm⁻¹ region. researchgate.net
C-H Bending : Out-of-plane C-H bending vibrations for the substituted pyridine ring are found in the 900-700 cm⁻¹ region and are diagnostic of the substitution pattern.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 3150 - 3000 | Aromatic C-H Stretch |
| 1600 - 1430 | Pyridine Ring C=C and C=N Stretch |
| 1290 - 1250 | Tetrazole Ring Stretch |
| 1150 - 1000 | Tetrazole Ring Vibrations / C-H in-plane bend |
| 790 - 750 | C-H out-of-plane bend |
Note: Frequencies are approximate and represent typical ranges for the specified vibrations. researchgate.netmdpi.com
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it well-suited for studying the skeletal vibrations of aromatic rings.
While specific Raman studies on this compound are not extensively documented, the spectrum is expected to be dominated by features from the pyridine moiety. Studies on pyridine itself have identified several strong and characteristic Raman bands. semi.ac.cnethz.ch The most prominent of these is the symmetric ring breathing mode, which appears as a very strong band near 1000 cm⁻¹. Another strong band, corresponding to the trigonal ring breathing mode, is observed near 1030 cm⁻¹. ethz.ch
The tetrazole ring would also contribute to the Raman spectrum, although its signals may be weaker than those of the highly polarizable pyridine ring. Vibrations involving the N=N bonds and skeletal deformations of the tetrazole ring would be expected. Resonance Raman spectroscopy, where the excitation laser wavelength is matched with an electronic absorption band, could be used to selectively enhance the vibrations associated with either the pyridine or tetrazole chromophore. nih.gov
Table 4: Expected Prominent Raman Bands for the Pyridine Moiety in this compound
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| ~3060 | Aromatic C-H Stretch |
| ~1590 | Ring C=C and C=N Stretch |
| ~1220 | C-H in-plane bend |
| ~1030 | Trigonal Ring Breathing |
| ~1000 | Symmetric Ring Breathing |
Note: Frequencies are based on data for pyridine and are expected to be present in the spectrum of this compound. semi.ac.cnethz.ch
Reactivity and Reaction Mechanisms of 2 Tetrazol 1 Yl Pyridine
Photochemical Reactivity and Transformations
Photolysis of tetrazole derivatives, including 2-(tetrazol-1-yl)pyridine, is a well-established method for inducing chemical transformations. nih.gov The absorption of UV radiation provides the necessary energy to cleave the tetrazole ring, initiating a cascade of reactions that depend heavily on the substitution pattern and reaction conditions. scispace.commdpi.com
Upon irradiation with UV light, this compound can undergo ring-opening to generate highly reactive intermediates. researchgate.net The photochemical process is initiated by the absorption of a photon, which excites the molecule to a higher energy state, facilitating the cleavage of the tetrazole ring. nih.gov This method is often employed as a "reagent-free" strategy to generate reactive species in situ. researchgate.net The specific wavelength of UV light can be crucial, as different species (the initial reactant and subsequent photoproducts) may absorb at different wavelengths, allowing for selective transformations. acs.org For instance, the photolysis of biaryltetrazoles in acidic media with a 3000-Å lamp has been shown to produce 9H-pyrimido[4,5-b]indoles in high yields. mdpi.com
The primary photochemical event in tetrazoles is the cleavage of the heterocyclic ring, which can proceed through various pathways. nih.govmdpi.com This fragmentation leads to the extrusion of molecular nitrogen (N₂) and the formation of reactive intermediates. mdpi.comacs.org The most common and synthetically useful intermediate generated from the photolysis of tetrazoles is a nitrile imine. researchgate.netacs.orgresearchgate.net
The formation of these intermediates occurs through the cleavage of N-N and C-N bonds within the tetrazole ring. For example, studies on matrix-isolated unsubstituted tetrazole have shown that photolysis leads to N₂ extrusion and the formation of multiple products, including nitrilimine, diazomethane, and carbodiimide. mdpi.com The substitution pattern on the tetrazole ring significantly influences the reaction pathway. Photochemical studies on 1- and 2-methyl-substituted 5-aminotetrazoles revealed marked differences in their reactivity; the formation of a nitrile imine was observed only from the photolysis of the 2-methyl isomer, suggesting that only 2H-tetrazoles may provide direct access to nitrile imines. acs.org In contrast, the 1-methyl isomer yielded an amino cyanamide, representing a novel reaction pathway for 1H-tetrazoles. acs.org These findings are critical for predicting the photochemical behavior of 1-substituted tetrazoles like this compound.
| Intermediate Species | Formation Pathway | Reference |
| Nitrile Imine | Photochemical cleavage of the tetrazole ring with N₂ extrusion. researchgate.netacs.org | researchgate.netacs.org |
| Nitrene | Photoextrusion of molecular nitrogen from an azide (B81097) tautomer in acidic media. mdpi.com | mdpi.com |
| Diazomethane | Photodecomposition of matrix-isolated tetrazole. mdpi.com | mdpi.com |
| Carbodiimide | Photodecomposition of matrix-isolated tetrazole. mdpi.com | mdpi.com |
Thermal Reactivity and Decomposition Pathways
Like photochemical stimulation, thermal energy can also induce the decomposition of the tetrazole ring in this compound. The thermal stability of tetrazole derivatives is a critical aspect of their chemistry, as decomposition often leads to the generation of valuable reactive species. mdpi.com
A characteristic feature of the thermal decomposition of tetrazoles is the facile extrusion of a molecule of nitrogen (N₂). mdpi.com This process is entropically favorable and is a key step in the formation of subsequent reactive intermediates. The temperature at which decomposition occurs varies depending on the substituents on the ring. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine undergoes thermal degradation at 142.5 °C after melting. mdpi.com Similarly, thermal analysis of 5-(4-Pyridyl)tetrazolate (H4-PTZ) shows that the primary decomposition path involves the ring opening of the tetrazole followed by nitrogen extrusion. maxapress.com Flash vacuum pyrolysis (FVP) is a technique that utilizes high temperatures to efficiently generate reactive intermediates from tetrazoles via nitrogen extrusion. acs.org
The thermal extrusion of nitrogen from 2,5-disubstituted tetrazoles is a well-known method for generating nitrilimines. acs.orgmdpi.com These 1,3-dipolar species are highly reactive and can be trapped in situ. Theoretical calculations have examined the cyclization and rearrangement of various nitrile imines, such as N-phenylnitrile imine and C-(2-pyridyl)nitrile imine. acs.org In the case of 5-(2-pyridyl)tetrazole, FVP leads to the facile formation of 2-pyridyldiazomethane, which can then rearrange to other products like 1,2,3-triazolo[1,5-a]pyridine or form 2-pyridylcarbene. acs.org This indicates that the decomposition pathway for pyridyl-substituted tetrazoles can be complex, potentially yielding multiple reactive species depending on the specific substitution pattern and conditions.
| Reactive Species | Precursor | Conditions | Reference |
| Nitrilimines | 2,5-Disubstituted tetrazoles | Thermal decomposition / Pyrolysis acs.orgmdpi.com | acs.orgmdpi.com |
| 2-Pyridyldiazomethane | 5-(2-Pyridyl)tetrazole | Flash Vacuum Pyrolysis (FVP) acs.org | acs.org |
| 2-Pyridylcarbene | 5-(2-Pyridyl)tetrazole (via 2-pyridyldiazomethane) | Flash Vacuum Pyrolysis (FVP) acs.org | acs.org |
| Imidoyl Nitrenes | Tetrazoles | Thermolysis researchgate.net | researchgate.net |
Cycloaddition and Cross-Coupling Reactions Involving Pyridyl-Tetrazoles
The pyridyl-tetrazole scaffold is not only a precursor to reactive intermediates but can also participate directly in important synthetic reactions such as cycloadditions and cross-couplings.
Cycloaddition reactions are a cornerstone of heterocyclic synthesis. Pyridotetrazoles can function as stable surrogates for azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. nih.gov This allows for the efficient synthesis of N-heterocycle-substituted 1,2,3-triazoles. nih.gov The reaction proceeds through a ring-chain tautomerism where the fused tetrazole exists in equilibrium with an azide form, which then reacts with alkynes. nih.gov Furthermore, the nitrilimines generated from the photochemical or thermal decomposition of pyridyl-tetrazoles are classic 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as olefins, to form five-membered heterocyclic rings like pyrazolines. researchgate.netresearchgate.netnih.gov
Cross-coupling reactions, typically catalyzed by transition metals like palladium, are powerful tools for forming C-C and C-N bonds. wikipedia.orgnih.gov The pyridine (B92270) moiety of this compound can act as a directing group or a ligand in such reactions. For example, palladium-catalyzed cross-coupling reactions have been developed for pyridine N-oxides with various five-membered heterocycles. rsc.org While not directly involving the tetrazole ring, this demonstrates the utility of the pyridine scaffold in modern coupling chemistry. More directly, the synthesis of tetrazole-containing biaryls, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, has been achieved via Chan–Evans–Lam coupling, a copper-catalyzed cross-coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid. mdpi.com The tetrazole ring itself can also be constructed via cycloaddition, and the resulting substituted pyridyl-tetrazole can be further modified using cross-coupling methodologies.
| Reaction Type | Description | Catalyst/Conditions | Product | Reference |
| Cycloaddition | "Click Chemistry" using pyridotetrazoles as azide surrogates. | Copper(I) | 1,2,3-Triazoles | nih.gov |
| Cycloaddition | 1,3-Dipolar cycloaddition of in situ generated nitrilimines with olefins. | UV light or Heat | Pyrazolines | researchgate.net |
| Cross-Coupling | Chan–Evans–Lam coupling of a tetrazole with a pyridylboronic acid. | Copper(II) acetate | N-Aryl tetrazole | mdpi.com |
1,3-Dipolar Cycloaddition Reactions in Tetrazole Synthesis
The formation of the tetrazole ring in compounds like this compound is commonly achieved through a 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions for constructing five-membered heterocycles. organic-chemistry.orgwikipedia.org This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide, with a dipolarophile containing a multiple bond, in this case, the nitrile group of 2-cyanopyridine. nih.gov
The mechanism of this transformation can be viewed through two primary pathways: a concerted pericyclic mechanism and a stepwise process.
Concerted Mechanism: The Huisgen 1,3-dipolar cycloaddition is generally described as a concerted, pericyclic process where the 2 π-electrons of the dipolarophile and the 4 π-electrons of the dipole participate in a coordinated electronic shift through a six-electron transition state. organic-chemistry.orgslideshare.net This addition is typically stereoconservative. wikipedia.org For the synthesis of a 1-substituted tetrazole from an organic azide and a nitrile, this concerted [2+3] mechanism is widely accepted. acs.org
Stepwise Mechanism: Computational studies using Density Functional Theory (DFT) have explored alternative stepwise mechanisms. These calculations suggest that while a concerted cycloaddition is the most probable pathway for the reaction of nonionic azides with nitriles, a stepwise addition can also occur. acs.orgnih.gov This alternative route involves an initial nitrile activation step leading to the formation of an imidoyl azide intermediate, which subsequently cyclizes to form the tetrazole ring. acs.org The activation barriers for this pathway are significantly influenced by the electronic nature of the substituent on the nitrile, with electron-withdrawing groups potentially favoring this mechanism. acs.org
In the specific synthesis of this compound, 2-cyanopyridine serves as the dipolarophile. The reaction with an azide source, such as sodium azide, proceeds to form the tetrazolate anion, which is then linked to the pyridine ring at the N1 position.
| Mechanism Type | Description | Key Intermediates/States | Governing Factors |
|---|---|---|---|
| Concerted [2+3] Cycloaddition | A single-step pericyclic reaction involving the simultaneous formation of two new sigma bonds. organic-chemistry.orgwikipedia.org | Aromatic six-electron transition state. | Considered the most likely pathway for nonionic azides. acs.org |
| Stepwise Addition-Cyclization | A two-step process involving the initial formation of an open-chain intermediate followed by ring closure. | Imidoyl azide intermediate. acs.org | May be competitive, influenced by the electronic properties of the nitrile substituent. acs.org |
Metal-Catalyzed Cross-Coupling Methodologies (e.g., Chan–Evans–Lam Coupling)
Metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming the C-N bond between the pyridine and tetrazole rings. The Chan-Evans-Lam (CEL) coupling is a prominent example, utilizing copper catalysts to facilitate the N-arylation of various nitrogen-containing heterocycles, including tetrazoles. organic-chemistry.orgasianpubs.org
This reaction typically involves the coupling of an arylboronic acid (e.g., 2-pyridylboronic acid) with an N-H bond of the tetrazole ring. organic-chemistry.orgnih.gov The process is generally catalyzed by copper(I) or copper(II) salts and can often be performed under aerobic conditions. organic-chemistry.orgrsc.org
The proposed catalytic cycle for the Chan-Evans-Lam coupling in the context of this compound synthesis is as follows:
Catalyst Activation: A Cu(I) catalyst can be oxidized by oxygen to the active Cu(II) species. nih.gov
Complex Formation: The Cu(II) catalyst coordinates with the tetrazole anion to form a copper-tetrazolate complex. nih.gov
Transmetalation/Oxidative Addition: The copper(II) complex reacts with the 2-pyridylboronic acid. This step is thought to involve the disproportionation of the Cu(II) complex in the presence of the boronic acid to generate a transient aryl Cu(III) species and a Cu(I) species. nih.gov
Reductive Elimination: The Cu(III) intermediate undergoes facile reductive elimination, forming the desired C-N bond of this compound and regenerating a Cu(I) species, which can re-enter the catalytic cycle. organic-chemistry.orgnih.gov
This methodology offers high regioselectivity, typically yielding the 2,5-disubstituted tetrazole product when starting with a 5-substituted tetrazole. nih.gov The reaction conditions are often mild, tolerating a range of functional groups. researchgate.net
| Stage | Description | Copper Oxidation State Change |
|---|---|---|
| Oxidation | Initial oxidation of the precatalyst by an oxidant (e.g., air). nih.gov | Cu(I) → Cu(II) |
| Complexation | Formation of a complex between the active Cu(II) species and the tetrazole anion. nih.gov | - |
| Disproportionation/Oxidative Addition | Reaction with arylboronic acid to form a transient Cu(III) intermediate. nih.gov | Cu(II) → Cu(III) + Cu(I) |
| Reductive Elimination | Formation of the C-N bond and regeneration of the catalytically active species. organic-chemistry.orgnih.gov | Cu(III) → Cu(I) |
Ring-Opening Reactions of the Tetrazole Moiety
The tetrazole ring, despite its aromaticity, is susceptible to ring-opening reactions under thermal or photochemical conditions. These reactions typically proceed with the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. researchgate.netresearchgate.net
Thermal Decomposition:
The thermal decomposition of N-substituted tetrazoles, such as 1-aryl tetrazoles, generally initiates with the cleavage of the tetrazole ring. researchgate.netscispace.com The prevailing mechanism suggests that the process begins with the elimination of a nitrogen molecule directly from the ring. researchgate.net This contrasts with C-substituted tetrazoles, which may first isomerize to an azidoimine before decomposition. researchgate.net
For 1-aryl-substituted tetrazoles, thermolysis is proposed to generate a highly reactive imidoylnitrene intermediate. This intermediate can then undergo various subsequent reactions, including:
Intramolecular Cyclization: The nitrene can attack an ortho-position on the pyridine ring, leading to the formation of fused heterocyclic systems.
Rearrangement: The imidoylnitrene can rearrange to form a carbodiimide, which can then undergo further cyclization reactions. fao.org
The stability of N-substituted tetrazoles and the pathway of their decomposition are influenced by the electronic nature of the substituent on the ring. researchgate.net
Photochemical Decomposition:
Photolysis of tetrazole derivatives also leads to the cleavage of the heterocyclic ring, often resulting in a diverse array of products. mdpi.com The reaction is initiated by UV irradiation, which excites the molecule to a higher energy state. The subsequent decomposition pathways are highly dependent on the substituents and the reaction conditions.
For 1-substituted tetrazoles, photochemical decomposition is also believed to proceed via the extrusion of N₂, potentially forming a triplet biradical intermediate. mdpi.com This intermediate can then undergo further reactions, such as cyclization or intramolecular proton transfer, to yield the final photoproducts. mdpi.com The complexity of these photochemical reactions arises from the possibility of multiple degradation pathways occurring simultaneously. mdpi.com
| Condition | Initiation | Key Intermediate | Primary Product | Influencing Factors |
|---|---|---|---|---|
| Thermal | Application of heat. scispace.com | Imidoylnitrene. fao.org | Molecular Nitrogen (N₂). researchgate.net | Electronic nature of substituents, temperature, solvent. researchgate.net |
| Photochemical | UV irradiation. mdpi.com | Triplet biradical. mdpi.com | Molecular Nitrogen (N₂). mdpi.com | Substituent structure, solvent, presence of labile protons. mdpi.com |
Advanced Applications of 2 Tetrazol 1 Yl Pyridine in Materials Science and Catalysis
Catalytic Applications of 2-(Tetrazol-1-yl)pyridine-Based Systems
The application of pyridyl-tetrazole ligands in catalysis is a burgeoning field, with research demonstrating their effectiveness in both homogeneous and heterogeneous systems. The structural features of these ligands play a crucial role in determining the reactivity and selectivity of the metallic centers. researchgate.net
Role as Ligands in Homogeneous and Heterogeneous Metal Catalysis
Pyridyl-tetrazoles are valued as ligands due to their capacity for coordinating with metal ions through nitrogen atoms from both the pyridine (B92270) and tetrazole rings. researchgate.netresearchgate.net This allows them to function in various coordination modes, including as N,N-chelating or monodentate ligands. researchgate.net This versatility is instrumental in designing a wide range of coordination complexes, from simple molecules to extended three-dimensional structures, which have found use in catalysis.
In homogeneous catalysis , complexes of late transition metals with functionally substituted tetrazoles are emerging as promising candidates for novel catalysts. researchgate.net For example, cobalt(II) complexes have been shown to be efficient homogeneous catalysts for the synthesis of 5-(pyridyl)tetrazoles.
In heterogeneous catalysis , the focus is on immobilizing these catalytic complexes onto solid supports to enhance stability and reusability. An example is a nanocatalyst composed of a cobalt complex stabilized on modified boehmite nanoparticles, which has been used for the synthesis of tetrazole derivatives. nih.gov Similarly, platinum nanoparticles supported on reduced graphene oxide (Pt NPs@rGO) serve as a stable and reusable heterogeneous catalyst for synthesizing 5-substituted 1H-tetrazoles. rsc.org The structure of these tetrazole-based ligands is critical for modifying the selectivity and reactivity of the metal centers within the catalyst. researchgate.net
Design and Performance of Novel Catalysts Incorporating Pyridyl-Tetrazole Ligands
The design of catalysts incorporating pyridyl-tetrazole ligands allows for fine-tuning of their properties and performance. researchgate.net A key strategy involves modifying the ligand's structure. For instance, introducing an N-oxide group to a pyridyl-tetrazole ligand alters its coordination mode to a bidentate N,O-coordination, which is maintained in the final hybrid material and influences the catalyst's performance. The development of chiral versions of these ligands presents an opportunity to create new asymmetric catalysts for producing enantiomerically pure chemicals.
The performance of these catalysts is demonstrated in various applications. A novel heterogeneous magnetic nanocatalyst, Fe3O4@SiO2-Pr-2-Py-Cu(0), was developed for the eco-friendly synthesis of diverse 1,4-disubstituted-1,2,3-triazoles and 5-substituted 1H-tetrazoles in aqueous media. royalsocietypublishing.org Another example is a Zr-based metal-organic framework (MOF) with pillared layer mixed ligands, which has been designed for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.govrsc.org The coordination environments of the metal centers, influenced by the tetrazole and pyridine moieties, play a vital role in the catalytic activities of the resulting complexes. scielo.br
| Catalyst Design | Key Features | Application | Reference |
| Co-(PYT)2@BNPs | Cobalt complex stabilized on modified boehmite nanoparticles. nih.gov | Synthesis of tetrazoles. nih.gov | nih.gov |
| [MoO3(Hpto)]·H2O | Molybdenum catalyst with an N-oxide pyridyl-tetrazole ligand. | Oxidation reactions. | |
| Pt NPs@rGO | Monodisperse platinum nanoparticles on reduced graphene oxide. rsc.org | Synthesis of 5-substituted 1H-tetrazoles. rsc.org | rsc.org |
| Fe3O4@SiO2-Pr-2-Py-Cu(0) | Heterogeneous magnetic nanocatalyst with a copper complex. royalsocietypublishing.org | Synthesis of 1,2,3-triazoles and 5-substituted 1H-tetrazoles. royalsocietypublishing.org | royalsocietypublishing.org |
| Zr-DMOF-N/Py@Cu(OAc)2 | Zr-based MOF with pillared layer mixed ligands, functionalized with Cu(OAc)2. nih.govrsc.org | Synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov | nih.gov |
Specific Organic Transformations Catalyzed by These Systems
Catalytic systems based on pyridyl-tetrazole ligands have been successfully employed in a variety of organic transformations. These catalysts have demonstrated high activity and selectivity in several key reactions.
A notable application is the synthesis of 5-substituted 1H-tetrazoles . This is often achieved through a [3+2] cycloaddition of sodium azide (B81097) to nitriles. nih.govroyalsocietypublishing.org For example, a cobalt-based nanocatalyst (Co-(PYT)2@BNPs) and monodisperse platinum nanoparticles on reduced graphene oxide (Pt NPs@rGO) have proven to be highly efficient for this transformation. nih.govrsc.org A novel nanomagnetic copper(0) catalyst has also been used for the one-pot synthesis of these compounds from various aldehydes and sodium azide in water. royalsocietypublishing.org
Another significant area is oxidation reactions . Molybdenum-based catalysts derived from 5-(2-pyridyl)-1H-tetrazole (Hpytz) and its N-oxide analogue have been utilized for the oxidation of various substrates.
Furthermore, these systems have been applied in C-C and C-heteroatom bond-forming reactions, including the Henry reaction , catalyzed by hydrosoluble complexes bearing tris(pyrazolyl)methane sulfonate ligands, which share structural similarities with pyridyl-tetrazoles. researchgate.netmdpi.com A specially designed Zr-based MOF catalyst has been used to synthesize pyrazolo[3,4-b]pyridine derivatives. nih.govrsc.org
| Catalytic System | Organic Transformation | Substrates | Key Finding |
| Co-(PYT)2@BNPs nih.gov | [3+2] cycloaddition for tetrazole synthesis | Benzonitrile and NaN3 | High activity, stability, and recyclability. nih.gov |
| Pt NPs@rGO rsc.org | Synthesis of 5-substituted 1H-tetrazoles | Aromatic nitriles and sodium azide | Highly efficient and exceptionally reusable heterogeneous catalyst. rsc.org |
| Fe3O4@SiO2-Pr-2-Py-Cu(0) royalsocietypublishing.org | Synthesis of 5-substituted 1H-tetrazoles | Diverse aldehydes and sodium azide | Efficient, green procedure with a recoverable catalyst. royalsocietypublishing.org |
| Molybdenum-Hpytz Derivatives | Oxidation Reactions | Not specified | Ligand modification affects catalyst performance. |
| Zr-DMOF-N/Py@Cu(OAc)2 nih.gov | Synthesis of pyrazolo[3,4-b]pyridine derivatives | Aromatic aldehydes, pyrazol-5-amine, oxopropanenitrile | Effective for synthesizing biologically promising candidates. nih.gov |
Reusability and Stability Considerations for Catalytic Systems
A significant advantage of using pyridyl-tetrazole ligands in heterogeneous catalysis is the potential for catalyst reusability and stability. researchgate.net The immobilization of these catalytic complexes on solid supports is a key strategy to achieve this.
Several studies have highlighted the excellent reusability of these systems. For instance, the Co-(PYT)2@BNPs nanocatalyst, being heterogeneous and stable, can be recovered and reused for up to six consecutive runs without requiring reactivation. nih.gov Similarly, a novel nanomagnetic copper(0) catalyst demonstrated high reusability, operating for up to eight consecutive runs without a significant drop in reaction efficiency. royalsocietypublishing.org Platinum nanoparticles supported on reduced graphene oxide (Pt NPs@rGO) are also described as exceptionally reusable heterogeneous catalysts. rsc.org
These findings underscore the potential of pyridyl-tetrazole-based heterogeneous catalysts for developing sustainable and cost-effective chemical processes.
Supramolecular Chemistry and Self-Assembly Processes
The ability of this compound and related ligands to direct the formation of complex, ordered structures has made them valuable tools in supramolecular chemistry.
Metal-Directed Self-Assembly of Discrete and Polymeric Supramolecular Structures
The tetrazole moiety, with its multiple nitrogen atoms, is an effective ligand for constructing a wide array of coordination complexes. It can bind to metal ions in monodentate, bidentate, or bridging fashions, enabling the creation of structures ranging from discrete molecules to extended one-, two-, and three-dimensional polymeric networks.
Metal-directed self-assembly is a powerful strategy for constructing such supramolecular architectures under thermodynamic control. rsc.org Pyridine-appended ligands, including pyridyl-tetrazoles, can be combined with metal ions like Pd(II) to spontaneously form discrete assemblies such as M2L2 or M4L4 macrocycles and M3L2 macrobicycles in high yields. rsc.orgrsc.org
The coordination of 5-(pyridyl)tetrazole ligands to manganese(II) can occur through nitrogen atoms on either the tetrazole residue or the pyridyl group, leading to the formation of extended 2D and 3D structures in the solid state, often supported by hydrogen bonding networks. rsc.org The synthesis of asymmetric pyridyl-tetrazole ligands has also been explored to create more complex supramolecular structures. researchgate.net
Furthermore, flexible ligands such as 3-((1H-tetrazol-5-yl) methyl) pyridine and 4-((1H-tetrazol-5-yl) methyl) pyridine have been used in the hydrothermal synthesis of novel transition metal coordination complexes. rsc.org These in situ generated ligands exhibit versatile coordination modes, leading to the formation of diverse two- and three-dimensional frameworks, including reticular structures, helical chains, and layered frameworks with guest anions in the channels. rsc.org
| Ligand | Metal Ion(s) | Resulting Structure | Structural Features |
| Pyridine appended ligands rsc.org | Pd(II) | Discrete M2L2, M4L4, and M3L2 assemblies | Macrocyclic and macrobicyclic structures. rsc.org |
| 5-(Pyridyl)tetrazoles rsc.org | Mn(II) | 2D and 3D extended structures | Coordination via tetrazole or pyridyl nitrogens; hydrogen bonding networks. rsc.org |
| 3-((1H-tetrazol-5-yl) methyl) pyridine rsc.org | Cu(II), Zn(II), Cd(II) | 2D and 3D frameworks | [Cu–tetrazole–Cu] wave-like chains, helical chains, trinuclear building units. rsc.org |
| 4-((1H-tetrazol-5-yl) methyl) pyridine rsc.org | Zn(II), Cd(II) | 3D coordination complexes | Layered structures linked by ligands, with anions in channels. rsc.org |
| Asymmetric diester derivatives of pyridyl-tetrazole researchgate.net | N/A | Crystalline solids | Assembly based on carboxylic…pyridine (COOH⋯N) synthons. researchgate.net |
Investigation of Non-Covalent Interactions in Supramolecular Architectures
The construction of complex, functional supramolecular architectures relies heavily on the precise control of non-covalent interactions. Molecules of this compound are exemplary building blocks in supramolecular chemistry due to their inherent structural features that facilitate a variety of these interactions. The primary non-covalent forces at play include hydrogen bonding and π-π stacking, which direct the self-assembly of individual molecules into larger, well-defined structures nih.gov.
Hydrogen Bonding: The tetrazole ring, with its multiple nitrogen atoms, is a potent hydrogen bond acceptor. This allows it to form robust and directional interactions with suitable donor molecules. In the solid state, these interactions can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks nih.gov. The amino-pyrimidine/carboxylic acid synthon is a particularly strong and reliable interaction, often dominating the primary assembly of supramolecular structures even in the presence of competing sites like a pyridine moiety nih.gov.
In coordination compounds, these non-covalent interactions work in concert with metal-ligand bonds to guide the formation of diverse architectures, from discrete mononuclear complexes to infinite one-dimensional or three-dimensional coordination polymers nih.gov. The specific arrangement is highly dependent on the metal center, counter-anions, and solvent molecules present, all of which can participate in the hydrogen-bonding network nih.gov.
Table 1: Key Non-Covalent Interactions in Pyridyl-Tetrazole Based Supramolecular Systems
| Interaction Type | Participating Groups | Role in Architecture | Reference Example |
| Hydrogen Bonding | Tetrazole N-atoms, Carboxylic Acids, Amino Groups, Water Molecules | Primary structure direction, formation of 1D, 2D, and 3D networks. | Assembly of dimers and extended networks via carboxylic acid⋯amino-pyrimidine synthons. nih.gov |
| π-π Stacking | Pyridine Rings, Tetrazole Rings | Stabilization of crystal packing, formation of columnar or layered structures. | Stacking of aromatic rings in coordination polymers. |
| Halogen Bonding | Halogen atoms (I, Br), N-atoms | Secondary, supportive role in organizing supermolecules into extended architectures. | I⋯N and Br⋯N interactions linking primary hydrogen-bonded motifs. nih.gov |
| Coordination Bonding | Pyridine N, Tetrazole N (N2 or N4), Metal Ions (Cu, Pd, Ru, etc.) | Formation of metal-organic complexes and coordination polymers. | N,N-chelating coordination of this compound to Palladium(II). researchgate.net |
Development of Advanced Materials Based on Supramolecular Principles
Leveraging the predictable nature of non-covalent interactions, this compound and its derivatives serve as versatile ligands for the rational design of advanced materials. The process of self-assembly, guided by hydrogen bonding, π-π stacking, and metal coordination, allows for the bottom-up construction of materials with tailored structures and properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): By reacting pyridyl-tetrazole ligands with various metal ions, researchers have synthesized a range of coordination polymers with diverse topologies. These materials can form:
1D Chains: Where metal centers are bridged by the ligand in a linear fashion. A 1D coordination polymer of a copper(II) chloride complex with 2,6-di(1H-tetrazol-1-yl)pyridine has been reported researchgate.net.
2D Layers: Extending the connectivity in two dimensions, creating sheet-like structures.
3D Frameworks: Creating porous or interpenetrated networks with potential applications in gas storage, separation, and catalysis tandfonline.com.
The final dimensionality and structure are influenced by factors such as the coordination geometry of the metal ion and the flexibility of the ligand tandfonline.com. For instance, a macrocycle containing two bis(1,2,3-triazolyl)pyridine motifs was shown to form a nanotube structure in the solid state, demonstrating a high degree of programmed assembly rsc.org.
Table 2: Examples of Advanced Materials from Pyridyl-Tetrazole Ligands
| Material Type | Ligand Type | Resulting Architecture | Potential Application | Reference |
| Coordination Polymer | 2,6-di(1H-tetrazol-1-yl)pyridine | 1D Chain with Cu(II) | Proton Transport | researchgate.net |
| Coordination Polymers | 4′-(2H-tetrazol-5-yl)biphenyl-4-carboxylic acid | 2D Networks and 3D Frameworks with Zn(II) and Cd(II) | Luminescence | tandfonline.com |
| Macrocycle Assembly | bis(1,2,3-triazolyl)pyridine | Nanotube Structure | Host-Guest Chemistry | rsc.org |
Other Specialized Material Science Applications
Application in Proton Transport Systems (e.g., Fuel Cells)
The development of materials with high proton conductivity is essential for technologies like proton exchange membrane fuel cells (PEMFCs). The tetrazole heterocycle is a promising functional group for facilitating proton transport researchgate.net. The nitrogen-rich nature of the tetrazole ring allows it to participate in hydrogen-bonding networks, which can create pathways for proton hopping—a key mechanism for proton conduction.
Coordination compounds incorporating pyridyl-tetrazole ligands have been investigated for this purpose. For example, a coordination polymer of 2,6-di(1H-tetrazol-1-yl)pyridine featuring hydrophilic channels filled with water molecules exhibited significant proton conductivity, reaching 6.39 × 10⁻³ S cm⁻¹ at 358 K and 98% relative humidity researchgate.net. This conductivity is attributed to the guest water molecules within the channels, which form an extensive hydrogen-bonding network conducive to proton transport researchgate.net. This research highlights the potential of designing pyridyl-tetrazole-based MOFs and coordination polymers as solid-state proton conductors for electrochemical devices.
Development of Electronic Materials
The unique electronic characteristics of the tetrazole ring, combined with the coordinating ability of the pyridyl group, make this compound a valuable component in the development of novel electronic and photofunctional materials.
Luminescent Materials: Many coordination complexes based on d¹⁰ metal ions (like Zn(II) and Cd(II)) and pyridyl-tetrazole ligands exhibit strong luminescence properties tandfonline.com. The emission characteristics are often dependent on the ligand's structure and the coordination environment of the metal center. These luminescent properties are being explored for applications in chemical sensing, light-emitting diodes (LEDs), and bio-imaging.
Modulation of Electronic Properties: The electronic properties of materials incorporating tetrazole-based ligands can be influenced by external stimuli. Theoretical studies have shown that applying an external electric field can alter the energy gaps of tetrazole-containing molecules, making chemical reactions more likely to occur bohrium.com. This tunability is a desirable feature for the creation of responsive electronic materials. Furthermore, tetranuclear copper(I) cluster complexes with pyridyl-tetrazole ligands have been designed as catalysts for the electrocatalytic reduction of CO₂, where the electronic properties and conjugation effect of the ligand significantly impact catalytic performance acs.org.
Use in Imaging Technologies
The ability of the pyridyl-tetrazole scaffold to act as a chelating ligand and its involvement in systems with favorable photophysical properties has led to its use in imaging technologies, particularly in bio-imaging.
Fluorescent Probes for Ion Detection: Derivatives of pyridyl-tetrazole can be designed as selective fluorescent sensors for biologically important metal ions. These probes often operate on an "off-on" mechanism, where fluorescence is quenched in the free ligand but is significantly enhanced upon binding to a specific ion. This allows for the visualization of ion concentrations and fluxes within living cells researchgate.netdongguk.edu.
Bioorthogonal Chemistry for In Vivo Imaging: Tetrazine bioorthogonal chemistry, which involves the highly efficient and biocompatible reaction between a tetrazine and a dienophile, is a powerful tool for real-time imaging of biomolecules in their natural environment researchgate.net. This chemistry often utilizes an "off-on" fluorescence mechanism, providing high signal-to-noise ratios for clear imaging researchgate.net. While this application often uses the 1,2,4,5-tetrazine isomer, the underlying principles of using nitrogen-rich heterocycles in bioorthogonal reactions are relevant. Light-activated tetrazines have also been developed, enabling precise spatiotemporal control over labeling reactions within living cells, which can be used to modify cell membranes with single-cell resolution or trigger the release of drugs at specific sites nih.gov.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Tetrazol-1-yl)pyridine, and what critical parameters must be controlled during synthesis?
- Methodology : The compound is typically synthesized via cycloaddition reactions between pyridine derivatives and tetrazole precursors. Key parameters include temperature control (e.g., maintaining 80–100°C for optimal yield), pH adjustment to stabilize intermediates, and use of catalysts like copper(I) iodide to facilitate regioselectivity . Solvent choice (e.g., DMF or acetonitrile) significantly impacts reaction efficiency and purity . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from byproducts.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods to minimize inhalation risks (H335/H332 hazards) .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 4°C to prevent degradation and moisture absorption .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., pyridine ring protons resonate at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding coordination behavior .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C₆H₅N₅; calc. 161.06 g/mol) and detects impurities .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its coordination chemistry with transition metals?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials (e.g., E₁/2 ≈ 1.12 V vs. SCE in THF), indicating strong electron-donor capacity via the tetrazole N-atoms .
- DFT Calculations : Optimize ligand-metal binding energies (e.g., with Re(I) or Mn(I)) to predict stability of complexes in catalytic cycles .
- Comparative Studies : Contrast coordination modes with analogs like 2-(pyrazolyl)pyridine, which exhibit weaker σ-donation (Lever E parameter ≈ 0.97 V) .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorination at the pyridine ring) and assay against enzyme targets (e.g., CYP450 isoforms) to identify pharmacophores .
- Meta-Analysis : Cross-reference patent data (e.g., agrochemical derivatives in ) with academic studies to isolate confounding variables (e.g., solvent effects in bioassays) .
- Crystallographic Screening : Co-crystallize derivatives with target proteins (e.g., kinase inhibitors) to validate binding modes and resolve activity discrepancies .
Q. What computational approaches are optimal for modeling the reactivity of this compound in catalytic systems?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-metal interactions in solvent environments (e.g., pyridine or toluene) to predict catalytic turnover rates .
- Transition State Analysis : Use QM/MM methods to map energy barriers for key steps (e.g., oxidative addition in cross-coupling reactions) .
- Docking Studies : Screen ligand conformers against metalloenzyme active sites (e.g., laccase or cytochrome P450) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
